![molecular formula C12H13ClFNO5S B7579993 2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579993.png)

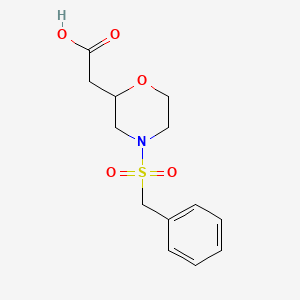

2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTRinh-172, which is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is involved in the regulation of fluid secretion in various organs, including the lungs, pancreas, and sweat glands. CFTRinh-172 has been shown to block the activity of CFTR, which may have therapeutic implications for diseases associated with abnormal CFTR function.

Mechanism of Action

CFTRinh-172 blocks the activity of CFTR by binding to a specific site on the protein. This site is located in the cytoplasmic domain of CFTR and is distinct from the ATP-binding site, which is targeted by other CFTR inhibitors. CFTRinh-172 has been shown to reduce CFTR activity in a dose-dependent manner, with higher concentrations leading to complete inhibition of CFTR function. The mechanism of action of CFTRinh-172 is still being studied, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ion transport.

Biochemical and Physiological Effects

CFTRinh-172 has been shown to have several biochemical and physiological effects in cells and tissues. In cells expressing mutant CFTR, CFTRinh-172 increases chloride secretion and reduces mucus accumulation. CFTRinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis and COPD. In addition, CFTRinh-172 has been shown to have antitumor effects in various cancer cell lines, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

CFTRinh-172 has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition. CFTRinh-172 has been extensively characterized in vitro and in vivo, which makes it a valuable tool for studying CFTR function and the pathophysiology of cystic fibrosis. However, CFTRinh-172 also has some limitations, including its potential off-target effects and the need for careful dose titration to avoid toxicity. In addition, CFTRinh-172 may not be suitable for all experimental systems, as its effects may be influenced by factors such as cell type and culture conditions.

Future Directions

CFTRinh-172 has several potential future directions for research and development. One area of interest is the optimization of CFTRinh-172 analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the evaluation of CFTRinh-172 in combination with other CFTR modulators, such as correctors and potentiators, to improve CFTR function in patients with cystic fibrosis. CFTRinh-172 may also have applications in other diseases associated with abnormal CFTR function, such as COPD and PKD. Finally, CFTRinh-172 may have potential as a research tool for studying the role of CFTR in various physiological and pathological processes.

Synthesis Methods

The synthesis of CFTRinh-172 involves several steps, including the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with morpholine to form 2-chloro-4-fluorophenylsulfonylmorpholine. This intermediate is then reacted with ethyl bromoacetate to yield 2-[4-(2-chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid. The synthesis of CFTRinh-172 has been optimized to improve yields and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.

Scientific Research Applications

CFTRinh-172 has been extensively studied in the context of cystic fibrosis, a genetic disease that affects the respiratory, digestive, and reproductive systems. CFTR mutations result in the production of a defective CFTR protein, which leads to impaired fluid secretion and mucus accumulation in various organs. CFTRinh-172 has been shown to improve chloride secretion in cells expressing mutant CFTR, which suggests that it may have therapeutic potential for cystic fibrosis. CFTRinh-172 has also been studied in other diseases associated with abnormal CFTR function, such as chronic obstructive pulmonary disease (COPD) and polycystic kidney disease (PKD).

properties

IUPAC Name |

2-[4-(2-chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO5S/c13-10-5-8(14)1-2-11(10)21(18,19)15-3-4-20-9(7-15)6-12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHSRJZLUGASDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[Methyl(2,2,2-trifluoroethyl)carbamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579915.png)

![2-[4-(2,5-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579918.png)

![2-[[3-(Oxolan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579924.png)

![2-[4-(Dipropylsulfamoyl)morpholin-2-yl]acetic acid](/img/structure/B7579932.png)

![2-[2-[3-(Oxan-2-yl)propanoylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579946.png)

![2-[(Imidazo[1,2-a]pyridine-2-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579953.png)

![2-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579973.png)

![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)

![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)

![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)

![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)

![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)